molecular formula C14H18O5S2 B071629 Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-46-0

Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B071629
CAS No.: 172516-46-0
M. Wt: 330.4 g/mol
InChI Key: VWTILAZGQNBROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a useful research compound. Its molecular formula is C14H18O5S2 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H18O5S2
  • Molecular Weight : 330.42 g/mol
  • CAS Number : 172516-46-0
  • Boiling Point : Approximately 528.2 °C
  • Density : 1.286 g/cm³

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In Vitro Studies

A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for selected derivatives were reported as follows:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In a study assessing the antioxidant capacity of various thieno[3,2-b]pyridine derivatives, this compound was found to exhibit substantial radical scavenging activity, suggesting its potential use in formulations aimed at combating oxidative damage .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include the formation of the benzo[c]thiophene core followed by functionalization at the methylsulfonyl position.

Case Studies

  • Anti-inflammatory Effects in Animal Models :
    • In a carrageenan-induced paw edema model in rats, derivatives of this compound demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
    • The study measured paw volume at various time points post-administration, showing a marked decrease in swelling with higher doses of the compound .
  • Cell Culture Studies :
    • In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo compounds resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Western blot analysis confirmed reduced levels of inducible nitric oxide synthase (iNOS) and COX-2 protein expression following treatment .

Properties

IUPAC Name

ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S2/c1-5-19-12(16)11-8-6-14(2,3)7-9(15)10(8)13(20-11)21(4,17)18/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTILAZGQNBROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)S(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381137
Record name ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-46-0
Record name ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.